
3(2H)-Pyridazinone, 4,5-dihydro-4-hydroxy-6-(p-hydroxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is primarily composed of silver (Ag) and cobalt (Co), with a molecular formula of Ag253Co33H2O . The high silver content in AG 253 contributes to its distinctive characteristics, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AG 253 typically involves the reaction of silver nitrate (AgNO3) with cobalt salts under controlled conditions. One common method includes dissolving silver nitrate in nitric acid and then adding cobalt chloride (CoCl2) to the solution. The reaction is carried out at a specific temperature and pH to ensure the formation of AG 253. The resulting compound is then purified through filtration and recrystallization .
Industrial Production Methods
Industrial production of AG 253 follows a similar approach but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the compound. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. The final product is subjected to rigorous quality control tests to ensure it meets industry standards .
化学反应分析
Types of Reactions
AG 253 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of silver and cobalt, which exhibit distinct chemical behaviors.
Common Reagents and Conditions
Oxidation: AG 253 can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of AG 253 can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: AG 253 can undergo substitution reactions with halides such as chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include silver oxide, cobalt oxide, metallic silver, metallic cobalt, and various silver and cobalt halides. These products have significant applications in different fields, including catalysis, electronics, and materials science .
科学研究应用
AG 253 has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: AG 253 is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, AG 253 is utilized for its antimicrobial properties.
Industry: In the industrial sector, AG 253 is used in the production of conductive inks and coatings.
作用机制
The mechanism of action of AG 253 primarily involves the release of silver ions (Ag+) and cobalt ions (Co2+). These ions interact with various molecular targets and pathways, leading to their observed effects.
相似化合物的比较
AG 253 can be compared with other silver and cobalt compounds to highlight its uniqueness. Some similar compounds include:
Silver Nitrate (AgNO3): Silver nitrate is a widely used silver compound with strong antimicrobial properties.
Cobalt Chloride (CoCl2): Cobalt chloride is commonly used in various industrial applications.
Silver Oxide (Ag2O): Silver oxide is another silver compound with significant applications in catalysis and electronics.
属性
CAS 编号 |
33048-53-2 |
|---|---|
分子式 |
C17H24ClN3O4 |
分子量 |
369.8 g/mol |
IUPAC 名称 |
5-hydroxy-3-(4-hydroxyphenyl)-5-methyl-1-(2-morpholin-4-ylethyl)-4H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C17H23N3O4.ClH/c1-17(23)12-15(13-2-4-14(21)5-3-13)18-20(16(17)22)7-6-19-8-10-24-11-9-19;/h2-5,21,23H,6-12H2,1H3;1H |
InChI 键 |
MMTGSIBSLHBKDH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=NN(C1=O)CCN2CCOCC2)C3=CC=C(C=C3)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


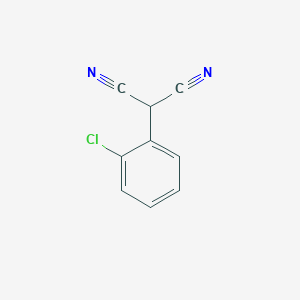
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
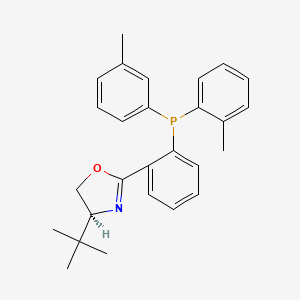
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)

![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
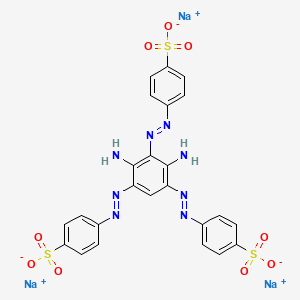
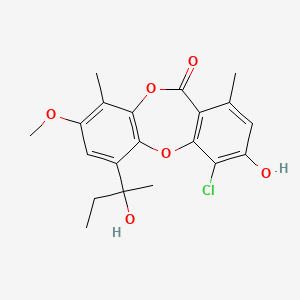
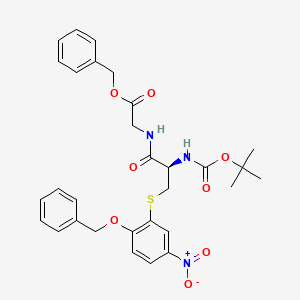

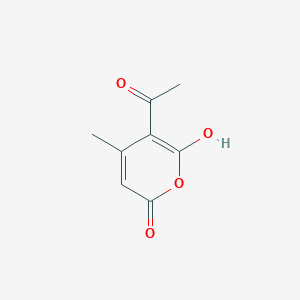

![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)
